molecular formula C17H19NO2 B496088 2-phenyl-N-(4-propoxyphenyl)acetamide

2-phenyl-N-(4-propoxyphenyl)acetamide

Cat. No.: B496088
M. Wt: 269.34g/mol
InChI Key: PWGDWSQITXJICM-UHFFFAOYSA-N
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Description

2-Phenyl-N-(4-propoxyphenyl)acetamide is an acetamide derivative featuring a phenyl group at the 2-position of the acetamide backbone and a 4-propoxyphenyl group as the N-substituent. Acetamide derivatives are widely studied for their roles in enzyme inhibition (e.g., glutaminase, HDAC) and anticancer activity, with substituents critically influencing potency and selectivity .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

2-phenyl-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C17H19NO2/c1-2-12-20-16-10-8-15(9-11-16)18-17(19)13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,18,19)

InChI Key

PWGDWSQITXJICM-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The table below compares 2-phenyl-N-(4-propoxyphenyl)acetamide with key analogs, highlighting substituent-driven differences in molecular weight, lipophilicity, and synthetic yields:

Compound Name Substituent (R) Molecular Weight (g/mol) Key Functional Groups Synthetic Yield (%) Reference
This compound 4-propoxyphenyl ~297.36 Ether, acetamide Not reported N/A
2-Phenyl-N-(4-(trifluoromethyl)phenyl)acetamide (3n) 4-CF₃-phenyl 279.28 Trifluoromethyl, acetamide 74
2-Phenyl-N-(prop-2-yn-1-yl)acetamide (4a) Propargyl 189.23 Alkyne, acetamide 91
N-(4-Methoxyphenyl)-2-phenylacetamide 4-methoxyphenyl 255.29 Methoxy, acetamide Not reported
UPGL00004 Heterocyclic core (thiadiazole) Complex Thiadiazole, acetamide Not reported

Key Observations :

  • Synthetic Accessibility : Propargyl-substituted analogs (e.g., 4a) achieve high yields (>90%) via oxidative amidation, suggesting similar routes could apply to the target compound .

Pharmacological Activity

Enzyme Inhibition
  • UPGL00004 : A rigid thiadiazole-containing analog of BPTES, this compound inhibits glutaminase (GLS) more potently than BPTES (IC₅₀ < 100 nM) and shows synergistic antitumor effects with bevacizumab in triple-negative breast cancer models .
  • Pyridine-Containing Analogs: Derivatives like 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) bind SARS-CoV-2 main protease with high affinity (ΔG < −22 kcal/mol), leveraging pyridine interactions with HIS163 and ASN142 .

Implications for Target Compound :
The 4-propoxyphenyl group may favor interactions with hydrophobic enzyme pockets, similar to UPGL00004’s rigid core, but empirical data are needed to confirm activity.

Anticancer Potential
  • HDAC Inhibition : Acetamides with aryl substituents (e.g., 4-methoxyphenyl) are explored as HDAC inhibitors, modulating chromatin accessibility .
  • Cytotoxicity : While some analogs (e.g., 3n) lack cytotoxicity, structural complexity (e.g., UPGL00004) correlates with enhanced therapeutic windows .

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